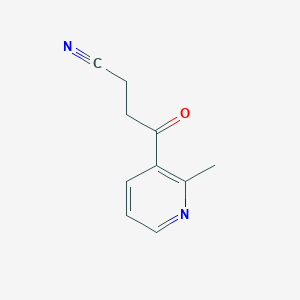

2-Methyl-3-pyridyl 2-cyanoethyl ketone

Description

2-Methyl-3-pyridyl 2-cyanoethyl ketone is a specialized pyridine-substituted ketone featuring a methyl group at the 2-position of the pyridine ring and a 2-cyanoethyl ketone moiety. This compound serves as a critical intermediate in the synthesis of nicotine-related alkaloids, such as 2-methylnornicotine and 2-methylanabasine, via reductive cyclization . Its structural uniqueness—combining a pyridyl backbone with electron-withdrawing cyano and ketone groups—confers distinct reactivity in organic transformations, particularly in nucleophilic additions and cyclization reactions.

Propriétés

Formule moléculaire |

C10H10N2O |

|---|---|

Poids moléculaire |

174.20 g/mol |

Nom IUPAC |

4-(2-methylpyridin-3-yl)-4-oxobutanenitrile |

InChI |

InChI=1S/C10H10N2O/c1-8-9(4-3-7-12-8)10(13)5-2-6-11/h3-4,7H,2,5H2,1H3 |

Clé InChI |

AJCBVBSUGQKYPJ-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(C=CC=N1)C(=O)CCC#N |

Origine du produit |

United States |

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The table below compares 2-methyl-3-pyridyl 2-cyanoethyl ketone with analogous pyridyl ketones and cyanoalkyl derivatives:

Key Observations:

- Cyanoalkyl Chain Length: The 2-cyanoethyl group in this compound enables efficient cyclization to six-membered nicotine analogs, while the 3-cyanopropyl chain in compound 15d facilitates seven-membered ring formation (e.g., 2-methylanabasine) .

- Methyl Substituent: The 2-methyl group on the pyridine ring enhances steric hindrance, directing regioselectivity in reactions compared to unsubstituted analogs like 3-pyridyl 2-cyanoethyl ketone.

- Stability: The 2-cyanoethyl group exhibits stability under mildly acidic conditions (e.g., Et₃N·3HF in THF), making it advantageous in multi-step syntheses where other protecting groups (e.g., TBS) require removal .

Reactivity in Reductive Cyclization

Reductive cyclization studies reveal stark differences among analogs:

- This compound yields 2-methylnornicotine (36% yield) under hydrogenation with Raney nickel in ammonia-saturated ethanol .

- 3-Pyridyl 2-cyanoethyl ketone forms nornicotine under similar conditions but requires precise control of ammonia concentration to avoid side reactions.

- 3-Acetylpyridine lacks the cyano group, rendering it ineffective for cyclization into nicotine analogs but useful in simpler condensations .

Research Findings and Implications

- Diastereomeric Purity: The "dimer coupling approach" using 2-cyanoethyl-protected phosphoramidites achieves >99% diastereomeric purity in siRNA synthesis, underscoring the group’s stability and compatibility with sensitive reagents .

- Spectroscopic Differentiation: 31P-NMR and degradation studies (e.g., SVPD/PDII) confirm stereochemical assignments in cyanoethyl-containing intermediates, a feature absent in acetylated analogs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.